SphK1 Enzymatic Inhibition: 17.5-Fold Greater Potency of SKI-349 Versus SKI-178 in Cell-Free Assay
In a direct head-to-head in-vitro sphingosine kinase 1 (SK1) activity assay, SKI-349 demonstrated an IC50 of approximately 2 μM, whereas the predecessor compound SKI-178 exhibited an IC50 of approximately 35 μM under identical assay conditions [1]. This represents an approximately 17.5-fold improvement in SphK1 inhibitory potency driven by modifications in the linker region between the substituted phenyl rings [1].
| Evidence Dimension | SphK1 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 2 μM |
| Comparator Or Baseline | SKI-178: IC50 ≈ 35 μM |
| Quantified Difference | ~17.5-fold lower IC50 (SKI-349 more potent) |
| Conditions | In-vitro SK1 activity assay (cell-free, recombinant SphK1) |
Why This Matters
The 17.5-fold improvement in SphK1 inhibition directly translates to lower required dosing for target engagement, making SKI-349 the preferred tool compound over SKI-178 for experiments where SphK1 catalytic suppression is the primary pharmacodynamic endpoint.
- [1] Lee S, Hengst J. DDIS-15. Specific Sphingosine Kinase 1 Inhibitors for Malignant Glioma Treatment. Neuro-Oncology, 2016; 18(Suppl 6):vi50. DOI: 10.1093/neuonc/now212.206. View Source
